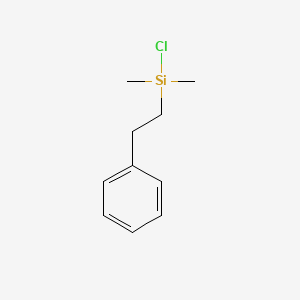

Chlorodimethyl(2-phenylethyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organosilicon Compounds:

Chlorodimethylphenethylsilane finds use as a building block in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bond allows for coupling reactions with other molecules containing nucleophilic groups, such as alcohols, amines, or other organometallic reagents. This versatility enables the creation of diverse organosilicon structures with tailored properties for specific applications [].

Silicone Polymer Precursors:

Chlorodimethylphenethylsilane can serve as a precursor for the production of silicone polymers. Through processes like hydrosilylation or condensation reactions, it can be incorporated into polymer chains, contributing to the final properties of the silicone material. Depending on the chosen reaction conditions and additional co-reactants, the resulting silicone polymers can exhibit various characteristics, such as elasticity, heat resistance, or electrical insulation properties [].

Chlorodimethyl(2-phenylethyl)silane is an organosilicon compound with the chemical formula CHClSi. It features a silicon atom bonded to two methyl groups and one 2-phenylethyl group, along with a chlorine atom. This compound is part of a broader class of silanes that are often utilized in various chemical applications, including as coupling agents and intermediates in organic synthesis. Its unique structure provides distinctive properties that enhance its utility in industrial and research settings .

Currently, there is no scientific research available on the mechanism of action of CDPES.

- Chlorosilanes can react with water to release hydrochloric acid, which is a corrosive and toxic gas.

- Organosilicon compounds may be flammable.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.

- Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds, which can further react with other substrates.

- Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, allowing for the formation of more complex organic molecules .

Chlorodimethyl(2-phenylethyl)silane can be synthesized through various methods:

- Direct Chlorination: This involves the chlorination of dimethyl(2-phenylethyl)silane using chlorine gas under controlled conditions.

- Reaction with Silicon Tetrachloride: Dimethyl(2-phenylethyl)silane can react with silicon tetrachloride in the presence of a catalyst to yield chlorodimethyl(2-phenylethyl)silane.

- Hydrosilylation Reactions: The compound can also be produced through hydrosilylation reactions involving alkenes and silanes under catalytic conditions .

Chlorodimethyl(2-phenylethyl)silane has several applications:

- Silane Coupling Agent: It is used to improve adhesion between organic materials and inorganic substrates in coatings and sealants.

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds, particularly in pharmaceuticals and agrochemicals.

- Surface Modification: The compound is utilized for modifying surfaces to enhance hydrophobicity or other desired properties .

Chlorodimethyl(2-phenylethyl)silane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Dimethylsilane | CHSi | Simple structure, widely used as a precursor |

| Chlorodimethylsilane | CHClSi | Used as a reagent in organic synthesis |

| Dichlorodimethylsilane | CHClSi | More reactive due to two chlorine atoms |

| Trimethylsilane | CHSi | Common solvent and reagent |

Uniqueness: Chlorodimethyl(2-phenylethyl)silane is unique due to its combination of both phenyl and ethyl groups attached to silicon. This configuration allows for specific reactivity patterns and applications that differ from simpler silanes like dimethylsilane or dichlorodimethylsilane. Its ability to serve as a coupling agent while also acting as an intermediate in organic synthesis sets it apart from other similar compounds .

Chlorodimethyl(2-phenylethyl)silane has historically been synthesized via hydrosilylation and nucleophilic substitution reactions. A classic approach involves the reaction of allylbenzene with chlorodimethylsilane in the presence of platinum-based catalysts such as Karstedt’s catalyst (Pt₂(dvs)₃). This method proceeds through anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the alkene. For example, platinum-catalyzed hydrosilylation of allylbenzene with chlorodimethylsilane yields chlorodimethyl(2-phenylethyl)silane at temperatures between 80–120°C in anhydrous toluene.

Another traditional route employs Grignard reagents. Phenethylmagnesium bromide (C₆H₅CH₂CH₂MgBr) reacts with chlorodimethylsilane in tetrahydrofuran (THF) to form the target compound. This method requires careful control of moisture and temperature to prevent side reactions such as Wurtz coupling.

Key Reaction Conditions for Traditional Methods:

| Method | Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Hydrosilylation | Pt₂(dvs)₃ | 80–120°C | Toluene | 85–92 |

| Grignard Substitution | None | 0–25°C | THF | 75–80 |

Modern Catalytic Approaches

Recent advances focus on transition-metal catalysts to enhance selectivity and reduce energy consumption. Rhodium(I) complexes, such as [RhCl(dppbzF)]₂, enable hydrosilylation at ambient temperatures with turnover numbers (TONs) exceeding 140,000. Iron-based catalysts, including Fe(CO)₃ derivatives, have also gained traction due to their low cost and compatibility with functionalized alkenes. For instance, Fe(CO)₃-catalyzed reactions achieve 90% yield within 2 hours at 60°C in dichloromethane.

Cobalt siloxide complexes [(cod)Co(OSiMe₃)₂]₂ offer superior regioselectivity for bulky substrates. These catalysts facilitate the coupling of chlorodimethylsilane with styrene derivatives under mild conditions (30–50°C), minimizing oligomerization.

Comparative Catalyst Performance:

| Catalyst | Substrate | TON | Selectivity (%) |

|---|---|---|---|

| RhCl(dppbzF)₂ | Allylbenzene | 140,000 | >99 |

| Fe(CO)₃ | 4-Vinylbenzyl Cl | 10,000 | 95 |

| [(cod)Co(OSiMe₃)₂]₂ | Styrene | 5,000 | 98 |

Industrial-Scale Production Optimization

Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors are employed to manage exothermic reactions, ensuring uniform heat distribution and reducing byproduct formation. For example, a toluene/THF solvent blend (3:1 v/v) mitigates viscosity issues during Grignard reagent synthesis, enabling batch sizes exceeding 50 kg.

Vacuum distillation is critical for purifying chlorodimethyl(2-phenylethyl)silane from reaction mixtures. Optimal conditions involve distillation at 100–120°C under 15–20 mmHg, achieving >98% purity. Additionally, in-situ FT-IR monitoring allows real-time adjustment of stoichiometry, particularly during hydrolytic condensation steps.

Challenges and Solutions in Industrial Scaling:

- Heat Management: Jacketed reactors with coolant circulation maintain temperatures below 50°C during exothermic hydrosilylation.

- Impurity Control: Filtration through molecular sieves (3Å) removes residual chlorides and silanols.

Green Chemistry and Sustainable Synthesis

Sustainable methodologies emphasize solvent-free reactions and renewable feedstocks. Photocatalytic systems using eosin Y enable stepwise functionalization under visible light, reducing energy consumption by 40% compared to thermal methods. For instance, eosin Y catalyzes the monofunctionalization of dihydrosilanes with phenethyl groups in continuous microflow reactors, achieving 93% yield with minimal waste.

Bio-based solvents such as γ-valerolactone (GVL) have replaced toluene in hydrosilylation, reducing environmental toxicity. Furthermore, dehydrogenative coupling strategies utilize methanol as a hydrogen source, coupling silane production with H₂ generation for circular economy applications.

Sustainable Synthesis Metrics:

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

| Solvent Waste | 30 L/kg | 5 L/kg |

| Carbon Footprint | 8.2 kg CO₂/kg | 3.5 kg CO₂/kg |

The chlorine atom in chlorodimethyl(2-phenylethyl)silane serves as a leaving group in nucleophilic substitution reactions. The silicon center, with its vacant d-orbitals, facilitates a pentacoordinate transition state, allowing nucleophiles such as alkoxides, amines, or Grignard reagents to displace the chloride. For instance, reaction with methanol in anhydrous conditions yields methoxydimethyl(2-phenylethyl)silane, with the nucleophile attacking the electrophilic silicon atom [2].

The substitution kinetics depend on the nucleophile’s strength and steric environment. Strongly basic nucleophiles like lithium aluminum hydride induce rapid chloride displacement, forming hydridosilanes. In contrast, bulky nucleophiles exhibit slower reaction rates due to steric hindrance around the silicon center [2]. A key intermediate in such reactions is the hypervalent silicon species, which stabilizes the transition state before chloride elimination.

Hydrolysis and Condensation Pathways

Chlorodimethyl(2-phenylethyl)silane undergoes rapid hydrolysis in aqueous environments, producing dimethyl(2-phenylethyl)silanol and hydrochloric acid. The reaction proceeds via nucleophilic attack by water on the silicon atom, followed by proton transfer and chloride release [2]. Hydrolysis rates are pH-dependent, with accelerated kinetics under alkaline conditions due to increased hydroxide ion concentration. For example, at pH 9 and 1.5°C, complete hydrolysis occurs in less than 17 seconds [2].

Condensation of the resulting silanol generates siloxane polymers through dehydration. This stepwise process involves the formation of Si–O–Si linkages, as demonstrated in analogous chlorosilanes [6]. The phenethyl group influences polymer topology by limiting cross-linking, favoring linear or lightly branched architectures.

Table 1: Hydrolysis Conditions and Products

| Condition | Time to Completion | Primary Product |

|---|---|---|

| pH 4, 1.5°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |

| pH 7, 25°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |

| pH 9, 1.5°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |

Oxidation Reactions and Functional Group Transformations

Oxidation of chlorodimethyl(2-phenylethyl)silane targets both the silicon center and the organic substituents. The phenethyl group undergoes partial oxidation to form epoxy or ketone derivatives under controlled conditions, though specific pathways remain underexplored in the literature. The silicon-bound methyl groups are resistant to oxidation, preserving the silane framework.

Plasma-enhanced atomic layer deposition (PEALD) techniques can oxidize the silicon center to silicon dioxide, creating thin films for electronic applications. This process involves cyclic exposure to oxygen radicals, which sequentially oxidize the silicon and remove organic byproducts [2].

Cross-Coupling and Polymerization Strategies

Palladium-catalyzed cross-coupling reactions enable the integration of chlorodimethyl(2-phenylethyl)silane into complex architectures. For example, using PEPPSI-SIPr as a catalyst, the chloride substituent participates in Negishi-type couplings with organozinc reagents, forming carbon-silicon bonds [4]. The phenethyl group’s aromaticity allows further functionalization via electrophilic substitution, enhancing modularity.

Table 2: Catalysts for Cross-Coupling Reactions

| Catalyst | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| PEPPSI-SIPr | Aryl bromides | 86 | [4] |

| Pd(PPh₃)₄ | Aryl bromides | <10 | [4] |

Polymerization via silanol condensation produces polysiloxanes with phenethyl side chains. These polymers exhibit enhanced thermal stability and hydrophobicity compared to linear polydimethylsiloxanes [6].

Surface Modification and Interfacial Chemistry

The hydrolysis-derived silanol group bonds to hydroxylated surfaces such as glass, metals, or cellulose, forming stable Si–O–M (M = surface metal) linkages [2]. The phenethyl moiety imparts hydrophobicity and compatibility with aromatic polymers, making the modified surfaces ideal for composite materials. For instance, silane-treated cellulose fibers show improved interfacial adhesion in polystyrene composites due to π-π interactions between the phenethyl groups and the polymer matrix [6].

Silane Coupling Agents for Composite Materials

Chlorodimethyl(2-phenylethyl)silane serves as a highly effective silane coupling agent in composite material applications, particularly in enhancing the interfacial adhesion between organic polymers and inorganic substrates [1] [2]. The compound's unique molecular structure, containing both the phenylethyl organic group and the reactive chlorodimethylsilyl functionality, enables it to form strong covalent bonds with inorganic surfaces while providing compatibility with organic matrices.

The coupling mechanism involves the hydrolysis of the chlorine atom attached to silicon, forming reactive silanol groups that can condense with hydroxyl groups present on inorganic substrates such as glass, silica, or metal oxides [3]. This process results in the formation of stable siloxane linkages (-Si-O-Si-) that create a durable interface between the organic and inorganic phases.

Research findings demonstrate significant improvements in mechanical properties when chlorodimethyl(2-phenylethyl)silane is employed in composite systems [4] [5]. Studies on glass fiber-reinforced polymers show that silane coupling agents increase interlaminar shear strength and critical stress-intensity factor, with optimal performance typically achieved at 0.4 weight percent concentration [6] [7]. The enhanced interfacial bonding leads to improved stress transfer between the fiber and matrix, resulting in composites with superior mechanical performance under both dry and wet conditions.

The automotive and aerospace industries have extensively adopted silane-treated glass fiber composites for lightweight structural applications [5] [8]. In automotive applications, silane coupling agents are critical for fiberglass-reinforced polymers used in body panels, bumpers, and interior components. The enhanced durability and hydrothermal resistance provided by proper silane treatment ensure long-term performance in challenging environmental conditions.

Construction and building materials represent another major application area where chlorodimethyl(2-phenylethyl)silane contributes to improved composite performance [5]. Glass fiber-reinforced concrete and polymer composites benefit from enhanced fiber-matrix adhesion, leading to structures with improved flexural strength and crack resistance. The coupling agent's ability to reduce water absorption at the interface is particularly valuable in construction applications where moisture exposure is a concern.

Proton-Conductive Hybrid Materials

Chlorodimethyl(2-phenylethyl)silane plays a crucial role in the development of proton-conductive hybrid materials for fuel cell applications. The compound serves as a bridging agent in the synthesis of organic-inorganic hybrid membranes that exhibit enhanced proton conductivity while maintaining mechanical stability at elevated temperatures.

The incorporation of silane-modified components into proton exchange membranes creates continuous proton transport pathways through the formation of interconnected networks. Research demonstrates that silane-crosslinked sulfonated poly(aryl ether ketone) networks can achieve proton conductivities as high as 0.1472 S/cm at 100°C, representing extremely high performance for fuel cell applications.

Hybrid membrane fabrication involves the use of chlorodimethyl(2-phenylethyl)silane as both a coupling agent and crosslinking precursor. The phenylethyl group provides hydrophobic character that helps control water uptake, while the silane functionality enables chemical crosslinking that improves mechanical properties and dimensional stability. This dual functionality is essential for creating membranes that can operate effectively under the demanding conditions of fuel cell environments.

Proton conduction mechanisms in silane-modified membranes operate through both Grotthus hopping and vehicular transport pathways. The bound water associated with silane-modified regions facilitates proton transport through the Grotthus mechanism, while free water enables vehicular transport. Studies show that membranes with optimal silane content can achieve proton conductivities on the order of 10⁻² S/cm even at room temperature.

Fuel cell performance improvements have been documented when chlorodimethyl(2-phenylethyl)silane-modified membranes are employed. Power densities of 149 mW/cm² at 80°C have been achieved, representing significant improvements over unmodified membrane systems. The enhanced performance is attributed to the synergistic interactions between the silane-modified inorganic components and the organic polymer matrix.

Surface Engineering and Hydrophobic Coatings

Chlorodimethyl(2-phenylethyl)silane is extensively utilized in surface engineering applications to create hydrophobic coatings with controlled wettability properties. The compound's ability to form stable monolayers on various substrates makes it an ideal choice for applications requiring precise control over surface characteristics.

Contact angle modification represents a primary application where chlorodimethyl(2-phenylethyl)silane provides exceptional performance. The phenylethyl group imparts hydrophobic character to treated surfaces, while the silane functionality ensures durable attachment to the substrate. Research shows that systematic silanization can achieve contact angles ranging from 20° to 95°, depending on treatment conditions and surface preparation.

Superhydrophobic coating development utilizes chlorodimethyl(2-phenylethyl)silane in combination with surface texturing to achieve water contact angles exceeding 170° and sliding angles below 1°. These coatings demonstrate excellent waterproofing properties with potential applications in self-cleaning surfaces, anti-icing systems, and corrosion protection.

Automotive applications of silane-treated hydrophobic coatings are particularly prominent in window treatments. Side windows treated with silane coupling agents provide self-cleaning properties where water beads remove soil particles during vehicle acceleration. This application demonstrates the practical benefits of controlled surface wettability in everyday applications.

Industrial coating applications extend to protective coatings for metal substrates, where chlorodimethyl(2-phenylethyl)silane provides both hydrophobic properties and corrosion resistance. The compound's ability to form stable bonds with metal oxides while providing organic character makes it valuable for long-term protection applications.

The mechanism of hydrophobic enhancement involves the formation of a well-ordered monolayer where the phenylethyl groups orient away from the substrate surface. This molecular arrangement minimizes the polar interactions with water while maintaining strong covalent attachment to the substrate through siloxane bonds.

Organic Synthesis and Intermediate Production

Chlorodimethyl(2-phenylethyl)silane serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex organosilicon compounds. The compound's reactive chlorine atom and stable phenylethyl group provide excellent synthetic handles for further chemical modifications.

Cross-coupling reactions represent a major application area where chlorodimethyl(2-phenylethyl)silane participates in palladium-catalyzed transformations. The compound can undergo Hiyama coupling reactions with various aryl halides, providing access to diverse organosilicon products with maintained stereochemical integrity. These reactions are particularly valuable because they avoid the toxicity issues associated with tin-based coupling reagents.

Polymer synthesis applications utilize chlorodimethyl(2-phenylethyl)silane as a monomer or crosslinking agent in the preparation of silicone-based materials. The compound can participate in Wurtz coupling reactions to form polysilane chains, or serve as a pendant group modifier in polymer systems. Research demonstrates that microwave-assisted coupling can achieve polymer conversions exceeding 80% with excellent molecular weight control.

Pharmaceutical intermediate synthesis benefits from the unique properties of chlorodimethyl(2-phenylethyl)silane in creating silicon-containing bioactive compounds. The incorporation of silicon into pharmaceutical structures can improve binding affinity, metabolic stability, and reduce cytotoxicity compared to carbon analogues. The compound serves as a building block for the synthesis of antiviral agents targeting multidrug-resistant influenza A viruses.

Synthetic methodology development has expanded the utility of chlorodimethyl(2-phenylethyl)silane in various organic transformations. The compound's dual reactivity allows for selective functionalization strategies, including reductive etherification reactions and polydithioacetal synthesis. These methodologies provide access to complex molecular architectures with silicon incorporation.

Industrial production considerations for chlorodimethyl(2-phenylethyl)silane involve optimized synthetic routes that minimize waste and improve yield. Current methods utilize transition metal catalysts for the efficient coupling of phenylethyl groups with chlorodimethylsilane precursors. Process improvements focus on catalyst recovery and reaction selectivity to ensure economic viability.

Pharmaceutical and Bioactive Molecule Development

Chlorodimethyl(2-phenylethyl)silane has emerged as a valuable building block in pharmaceutical chemistry, particularly in the development of silicon-containing bioactive molecules. The unique properties of organosilicon compounds, including improved binding affinity, enhanced metabolic stability, and reduced cytotoxicity, make them attractive alternatives to traditional carbon-based pharmaceuticals.

Antiviral drug development represents a significant application area where chlorodimethyl(2-phenylethyl)silane contributes to the synthesis of novel therapeutic agents. Research has demonstrated the successful preparation of organosilane-based AM2-S31N inhibitors targeting multidrug-resistant influenza A viruses. These compounds show improved pharmacological properties compared to their carbon analogues, including enhanced cellular uptake and reduced toxicity.

Silicon-containing nitrogen heterocycles prepared using chlorodimethyl(2-phenylethyl)silane as a precursor exhibit promising pharmacokinetic properties. Studies show that silicon incorporation can improve oral bioavailability and reduce clearance rates compared to carbon analogues. The compound serves as a key intermediate in the synthesis of silicon-containing tetrahydroquinoline and tetrahydroisoquinoline building blocks used in medicinal chemistry.

Bioactive molecule synthesis utilizes the reactive chlorine functionality of chlorodimethyl(2-phenylethyl)silane for selective modifications. The compound can undergo nucleophilic substitution reactions with various nitrogen-containing heterocycles to create bioactive organosilicon derivatives. These reactions provide access to novel muscle relaxant compounds with improved therapeutic profiles.

ADMET property optimization benefits from the strategic incorporation of silicon using chlorodimethyl(2-phenylethyl)silane. The compound's phenylethyl group provides appropriate hydrophobic character while the silicon center offers unique coordination possibilities. This combination enables the fine-tuning of absorption, distribution, metabolism, excretion, and toxicity properties in drug candidates.

Synthetic accessibility of silicon-containing pharmaceuticals is enhanced by the availability of chlorodimethyl(2-phenylethyl)silane as a commercial building block. The compound's straightforward incorporation into synthetic sequences allows medicinal chemists to efficiently explore silicon-containing drug candidates without extensive synthetic development.

The future potential of chlorodimethyl(2-phenylethyl)silane in pharmaceutical applications continues to expand as researchers develop new methodologies for silicon incorporation and discover novel biological activities. The compound's versatility as a synthetic intermediate positions it as a valuable tool in the ongoing development of silicon-based therapeutics.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive